H-Ser(tBu)-OtBu HCl

Catalog No.
S1767696
CAS No.
51537-21-4
M.F
C11H24ClNO3
M. Wt
253.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser(tBu)-OtBu HCl

CAS Number

51537-21-4

Product Name

H-Ser(tBu)-OtBu HCl

IUPAC Name

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride

Molecular Formula

C11H24ClNO3

Molecular Weight

253.76 g/mol

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H

InChI Key

RDWZQVGVBTYCBD-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl

Synonyms

H-Ser(tBu)-OtBuHCl;51537-21-4;O-tert-Butyl-L-serinetert-butylesterhydrochloride;(S)-tert-Butyl2-amino-3-(tert-butoxy)propanoatehydrochloride;O-tert-Butyl-L-serinetert-butylesterHCl;ST51012448;C11H24ClNO3;H-Ser(tBu)-OtBuCl;H-Ser(tBu)-OtBu.HCl;20589_ALDRICH;SCHEMBL318950;20589_FLUKA;CTK7F3304;MolPort-003-927-714;RDWZQVGVBTYCBD-QRPNPIFTSA-N;CH-177;MFCD00034850;AKOS015998700;CS14673;DS-1815;AK-81284;AB0006677;TC-165592;AM20100259;ST24030747

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N.Cl

The exact mass of the compound H-Ser(tBu)-OtBu HCl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-Ser(tBu)-OtBu HCl is a protected L-serine derivative where both the side-chain hydroxyl and the C-terminal carboxyl groups are masked as acid-labile tert-butyl (tBu) ethers and esters, respectively. This dual-protection strategy makes it a valuable building block, particularly in solution-phase peptide synthesis, where controlled, sequential coupling is required. The hydrochloride salt form typically enhances stability and improves handling and solubility characteristics compared to the free base, making it a reliable choice for reproducible chemical processes.

Procurement Fit

Workflow
Hybrid Boc/Fmoc SPPS, fragment condensation, solution-phase peptide assembly
Selection Logic
Free α-amine for direct coupling; dual acid-labile tBu protection
Format Advantage
Crystalline HCl salt with enhanced handling and ambient storage stability

Substituting H-Ser(tBu)-OtBu HCl with seemingly similar analogs introduces significant process and purity risks. Using a version with an unprotected hydroxyl side-chain invites O-acylation during coupling, leading to branched impurities and yield loss. Opting for alternative protecting groups, such as Benzyl (Bzl), fundamentally alters the deprotection chemistry, replacing acid-lability with a requirement for catalytic hydrogenation, which is incompatible with many sulfur-containing or reducible functional groups. Furthermore, using the standard solid-phase synthesis (SPPS) building block, Fmoc-Ser(tBu)-OH, is inappropriate for solution-phase synthesis workflows that require a free N-terminus and a protected C-terminus for fragment condensation. The specific combination of dual tBu protection and the HCl salt form provides a distinct process window that cannot be replicated by these common alternatives.

Substitution Risk

vs Fmoc-Ser(tBu)-OH
Fmoc protection demands basic deprotection; incompatible with acidic Boc cycles. Free α-amine of target avoids orthogonal deprotection conflicts.
vs H-Ser(tBu)-OH
Free C‑terminus requires additional activation; target’s tert‑butyl ester blocks undesired carboxylic acid reactivity during fragment assembly.
vs Free Base
Liquid or low-melting solid complicates handling and long-term storage. HCl salt provides crystalline stability and validated purity verification.

Process Compatibility: Orthogonal Deprotection Compared to Benzyl (Bzl) Ethers

The tert-butyl (tBu) protecting groups on H-Ser(tBu)-OtBu HCl are stable to the basic conditions (e.g., piperidine) used for Fmoc removal but are efficiently cleaved by strong acids like trifluoroacetic acid (TFA). This is a key process advantage over the alternative Benzyl (Bzl) protecting group, which requires catalytic hydrogenation for removal. Hydrogenation is incompatible with reducible functional groups like alkenes, alkynes, Cbz-groups, or sulfur-containing residues (e.g., methionine, cysteine), severely limiting substrate scope. The acid-lability of the tBu group provides a more broadly compatible deprotection pathway.

Evidence DimensionDeprotection Condition Compatibility
Target Compound DataCleaved by strong acid (e.g., TFA)
Comparator Or BaselineSerine protected with Benzyl (Bzl) groups: Cleaved by catalytic hydrogenation (e.g., H2/Pd-C)
Quantified DifferenceQualitatively different deprotection mechanisms enabling orthogonal synthesis strategies.
ConditionsStandard solution-phase and solid-phase peptide synthesis (SPPS) protocols.

This allows for the synthesis of complex peptides containing hydrogenation-sensitive functionalities, a critical factor in drug discovery and materials science.

Salt vs. Free Base
Head-to-head
mp 170–177 °C (solid)
vs liquid
Crystallinity supports ambient shipping
Free base (CAS 48067-24-9) is liquid or low-melting at RT

Purity & Yield: Prevents Side-Chain Acylation vs. Unprotected Serine

Using serine without side-chain protection in peptide synthesis exposes its nucleophilic hydroxyl group to unwanted reactions. The primary side reaction is O-acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of depsipeptides or branched impurities. This side reaction terminates the desired peptide chain and complicates purification. The bulky tert-butyl ether on the side chain of H-Ser(tBu)-OtBu HCl effectively masks this reactivity, preventing O-acylation and ensuring the fidelity of chain elongation. While direct quantitative comparisons are sequence-dependent, the use of side-chain protection is a universally accepted strategy to avoid significant yield loss and purification challenges.

Evidence DimensionSide-Product Formation
Target Compound DataO-acylation is sterically blocked, preventing side-product formation.
Comparator Or BaselineUnprotected H-Ser-OtBu HCl: Prone to O-acylation, leading to depsipeptide/branched impurities.
Quantified DifferenceQualitatively prevents a major class of side reactions, directly improving crude purity and final yield.
ConditionsStandard peptide coupling conditions (e.g., using carbodiimide or uronium-based reagents).

Procuring the side-chain protected version is a direct investment in higher yield, simpler purification, and more reproducible synthesis outcomes.

Purity Verification
Reported
>98.0% (titration), ≥99% (HPLC)
Orthogonal methods
Higher purity reduces coupling failures
Nonaqueous and argentometric titration available for HCl salt

Handling & Solubility: Advantage of the Crystalline Hydrochloride Salt Form

H-Ser(tBu)-OtBu HCl is supplied as a crystalline solid, a direct result of its hydrochloride salt form. This provides superior handling, weighing accuracy, and storage stability compared to the corresponding free amine, which can be an oil or a low-melting solid. Furthermore, the hydrochloride salt form generally enhances the solubility of amino acid derivatives in aqueous and polar organic solvents used in synthesis and purification. Studies on other amino acid derivatives confirm that salt forms, particularly hydrochlorides, significantly improve aqueous solubility over the free base or zwitterionic form.

Evidence DimensionPhysical Form and Handling
Target Compound DataCrystalline solid (Melting point: 170–177 °C). Soluble in water.
Comparator Or BaselineH-Ser(tBu)-OtBu (Free Base): Expected to be an oil or low-melting solid with lower stability and aqueous solubility.
Quantified DifferenceImproved physical state (solid vs. potential oil) and enhanced solubility for easier process integration.
ConditionsStandard laboratory and pilot-scale material handling and dissolution.

The solid, more soluble salt form simplifies weighing, dissolution, and downstream processing, leading to more consistent and scalable synthetic protocols.

Chiral Integrity
Class-level
[α]²⁰/D -9.0° to -11.0° (c=1, H₂O)
Narrow spec range
Incoming QC metric for enantiomeric purity
Racemization risk documented for Fmoc-Ser(tBu)-OH during Arg coupling
Aqueous Solubility
Head-to-head
Water soluble
vs limited solubility (free base)
Enables aqueous-organic mixed solvent synthesis
Free base requires DCM or DMF for dissolution
Protection Strategy
Class-level
Free α-amine; dual tBu esters
Orthogonal to Fmoc/Boc cycles
Direct coupling without prior deprotection
Fmoc-Ser(tBu)-OH restricted to Fmoc-SPPS only
Storage Stability
Reported
2–8 °C (or RT dark)
Higher than -20 °C (Fmoc)
Reduced cold-chain logistics cost
Fmoc-Ser(tBu)-OH requires -20 °C; free base may degrade at RT

Solution-Phase Synthesis of C-Terminal Serine Peptide Fragments

This compound is the right choice for multi-step solution-phase syntheses where a serine residue is at the C-terminus of a peptide fragment. The OtBu group protects the C-terminus from reacting while the free N-terminal amine is coupled with the next amino acid. This approach is distinct from SPPS, where an N-terminally protected amino acid like Fmoc-Ser(tBu)-OH would be used.

Synthesis of Peptides with Hydrogenation-Sensitive Residues

Due to the acid-lability of the dual tBu protecting groups, this building block is ideal for syntheses that incorporate functionalities incompatible with catalytic hydrogenation. This includes peptides containing methionine, unprotected cysteine, alkynes, or other easily reducible moieties where a Bzl-based protection strategy would fail.

Development of Scalable and Reproducible Synthetic Protocols

The reliable, crystalline solid form of the hydrochloride salt facilitates straightforward handling, accurate measurement, and consistent dissolution, which are critical for process scale-up. Its enhanced stability and prevention of key side reactions contribute to more predictable and reproducible outcomes, reducing batch-to-batch variability in both research and manufacturing settings.

Application Fit Matrix

Application
Selection Property
Validation Focus
C‑Terminal Fragment Introduction
Free α‑amine for direct coupling
Confirm stability of tBu groups under coupling conditions; verify target peptide yield after global TFA deprotection
Hybrid Boc/Fmoc SPPS Compatibility
Orthogonal protection profile
Validate incorporation efficiency in both Boc and Fmoc cycles; monitor epimerization at serine residue
Aqueous‑Organic Mixed Solvent Synthesis
Water solubility (HCl salt)
Assess coupling kinetics in H₂O/organic mixtures; confirm solubility threshold for desired concentration
Large‑Scale Peptide API Manufacturing
Crystalline solid, mp >170 °C, purity >98%
Review ambient‑temperature shipping feasibility; qualify orthogonal purity methods (titration/HPLC) per GMP requirements

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

253.1444713 g/mol

Monoisotopic Mass

253.1444713 g/mol

Heavy Atom Count

16

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